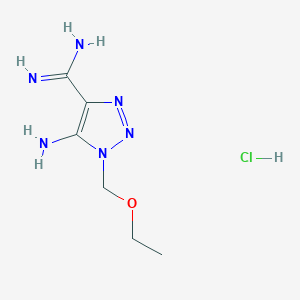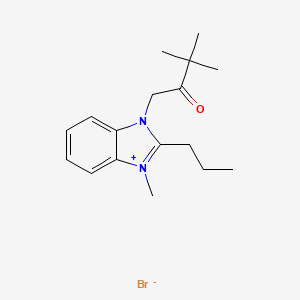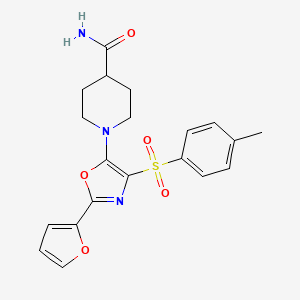
5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride is a chemical compound with a unique structure that includes a triazole ring, an ethoxymethyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxymethyl hydrazine with cyanamide, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and pH, ensuring consistent product quality. The use of advanced purification techniques like crystallization and chromatography is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
- 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
Uniqueness
Compared to similar compounds, 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
5-amino-1-(ethoxymethyl)triazole-4-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6O.ClH/c1-2-13-3-12-6(9)4(5(7)8)10-11-12;/h2-3,9H2,1H3,(H3,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCXRADASHNNTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C(=C(N=N1)C(=N)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B2641999.png)

![2-benzyl-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2642003.png)

![2-methoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2642008.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2642009.png)
![3-amino-4-chloro-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B2642010.png)
![N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2642011.png)
![6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2642012.png)
![3-(3,4-dimethoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea](/img/structure/B2642013.png)

